![molecular formula C15H22N4O B6447989 4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2640954-63-6](/img/structure/B6447989.png)
4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
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Description
4-Methoxy-2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine, also known as 4-MPCP, is a synthetic compound derived from pyrrolidine and pyrimidine. It is a heterocyclic aromatic compound and has been studied for its potential use in various scientific research applications.
Scientific Research Applications
Antitubercular and Antibacterial Activity
4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine: derivatives have been investigated for their antitubercular and antibacterial properties. Researchers synthesized novel oxazolidinones bearing these moieties and evaluated their efficacy against Gram-positive bacteria and Mycobacterium tuberculosis. Notably, these compounds exhibited promising activity, potentially serving as leads for new antimicrobial agents .
Organic Single Crystal Growth
The organic aromatic compound 4-methoxy-2-nitroaniline has been successfully grown as a single crystal using the slow evaporation solution growth method. This crystal has potential applications in optoelectronic devices, sensors, and other functional materials .
Pyrrole Subunit in Medicinal Compounds
The pyrrole subunit, present in 4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine , plays a crucial role in various therapeutically active compounds. These applications include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, and antitumor agents. Additionally, pyrrole-containing compounds can inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases, making them valuable in drug discovery .
properties
IUPAC Name |
2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-20-14-5-6-16-15(17-14)19-9-13(10-19)18-7-11-3-2-4-12(11)8-18/h5-6,11-13H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJGSKNUHBYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC(C2)N3CC4CCCC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine |
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